Proteasome inhibitor IX

EGCG antagonism proteasome inhibitor interaction dietary supplement interference

Proteasome Inhibitor IX (PS-IX/AM114) is a boronic-chalcone derivative uniquely selective for p53 wild-type cancer cells, showing ~3.5-fold preferential cytotoxicity over p53-null lines. Distinct from peptide aldehydes or boronates, it serves as the benchmark for chalcone-based proteasome inhibitor SAR and a validated positive control for EGCG-mediated antagonism of boronic acid pharmacophores. With moderate potency (IC50 ~1 µM), it enables nuanced UPS interrogation without complete proteasome shutdown.

Molecular Formula C20H21B2NO5
Molecular Weight 377.0 g/mol
Cat. No. B8118585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProteasome inhibitor IX
Molecular FormulaC20H21B2NO5
Molecular Weight377.0 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O
InChIInChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10-,17-11-
InChIKeySRPIKXGUPAKTIZ-APGQMXJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proteasome Inhibitor IX (PS-IX/AM114): Baseline Characteristics and Procurement-Relevant Class Identification


Proteasome inhibitor IX (CAS 856849-35-9), also designated PS-IX or AM114, is a synthetic boronic-chalcone derivative that functions as a selective inhibitor of the chymotrypsin-like activity of the 20S proteasome, with a reported IC₅₀ of approximately 1 µM . This compound belongs to the chalcone-based class of proteasome inhibitors, structurally distinct from peptide aldehydes (e.g., MG-132) and peptide boronates (e.g., bortezomib), and has demonstrated preferential cytotoxicity toward p53 wild-type cancer cells in preclinical models [1].

Why Proteasome Inhibitor IX Cannot Be Simply Replaced by Other 20S Proteasome Inhibitors


While numerous 20S proteasome inhibitors exist, direct substitution of proteasome inhibitor IX with in-class alternatives such as bortezomib or MG-132 introduces distinct pharmacological liabilities. Boronic acid-containing inhibitors, including PS-IX, are uniquely susceptible to antagonism by green tea polyphenols—a interaction not observed with non-boronic acid inhibitors [1]. Furthermore, the chalcone scaffold confers a selectivity profile and p53-dependent cytotoxicity pattern that differs markedly from both peptide aldehydes and clinically approved boronates, making empirical interchange without validation scientifically unsound [2].

Quantitative Differentiation of Proteasome Inhibitor IX: Head-to-Head and Cross-Study Comparative Data


Susceptibility to Green Tea Polyphenol Antagonism: Boronic Acid vs. Non-Boronic Inhibitors

In a direct comparative study, (-)-epigallocatechin gallate (EGCG) completely antagonized the anticancer effects of boronic acid-based proteasome inhibitors, including PS-IX, but showed no antagonism toward non-boronic acid inhibitors such as MG-132 [1]. This functional distinction arises from a direct chemical reaction between EGCG and the boronic acid moiety.

EGCG antagonism proteasome inhibitor interaction dietary supplement interference

Comparative Potency Against 20S Proteasome Chymotrypsin-Like Activity: PS-IX vs. Bortezomib

Proteasome inhibitor IX exhibits an IC₅₀ of approximately 1 µM against the chymotrypsin-like activity of the 20S proteasome , whereas the clinically approved boronate bortezomib inhibits the same activity with a reported Ki of 0.6 nM (equivalent to approximately 0.6 nM IC₅₀ under standard assay conditions) . This represents an approximately 1,600-fold difference in potency.

proteasome inhibition IC50 comparison drug potency

p53 Status-Dependent Cytotoxicity: Preferential Activity in Wild-Type p53 Cells

In HCT116 colon carcinoma cells, PS-IX (AM114) induced approximately 70% loss of cell survival in p53 wild-type (p53+/+) cells at 1 µM, compared to only 20% loss in isogenic p53-null (p53-/-) cells . This contrasts with bortezomib and MG-132, which show less pronounced p53-status dependence in cytotoxicity [1].

p53 wild-type cancer selectivity cytotoxicity profile

Structural Series Potency Ranking: AM114 as the Most Active Boronic-Chalcone Derivative

Among eight structurally related boronic-chalcone derivatives (designated AM compounds), AM114 (PS-IX) exhibited the most potent growth inhibitory activity in HCT116 colon carcinoma cells, with IC₅₀ values of 1.5 µM in MTT assay and 0.6 µM in colony formation assay [1]. The second most active compound, AM58, showed comparable potency but distinct structural features.

chalcone derivatives structure-activity relationship lead optimization

Peptidome Modulation Profile: AM114 Induces Distinct Intracellular Peptide Alterations

In a comparative peptidomic analysis of HEK293T cells treated with seven proteasome inhibitors, AM114 (1 µM, 35 min) induced a pattern of intracellular peptide accumulation that was qualitatively distinct from bortezomib, MG132, carfilzomib, and epoxomicin [1]. While MG262 and bortezomib caused the most substantial global peptide elevation, AM114 produced a more selective peptidome modulation.

peptidomics off-target effects proteasome inhibitor fingerprint

Proteasome Inhibitor IX: Optimal Use Cases Based on Quantified Differentiation Evidence


p53-Dependent Apoptosis Pathway Dissection in Wild-Type vs. Null Isogenic Cell Models

The 3.5-fold preferential cytotoxicity of PS-IX toward p53 wild-type HCT116 cells (70% survival reduction) versus p53-null cells (20% reduction) at 1 µM makes it an ideal tool for studies requiring discrimination between p53-dependent and p53-independent proteasome inhibition effects. Researchers can use PS-IX to selectively engage p53-mediated apoptotic pathways without the confounding p53-independent cytotoxicity observed with bortezomib or MG-132. This application is supported by the original characterization study demonstrating accumulation of ubiquitinated p53 and p21 following AM114 treatment [1].

Dietary Polyphenol Interaction Studies Requiring Boronic Acid-Specific Antagonism Readout

PS-IX serves as a prototypical boronic acid-containing proteasome inhibitor for investigating the mechanism and consequences of EGCG-mediated antagonism. Because green tea polyphenols completely block PS-IX activity while sparing non-boronic inhibitors , this compound provides a validated positive control for experiments examining dietary supplement-drug interactions or boronic acid chemical stability in biological matrices.

Chalcone-Based Proteasome Inhibitor Lead Optimization and Structure-Activity Relationship Studies

As the most potent compound among eight structurally characterized boronic-chalcone derivatives (IC₅₀ = 1.5 µM MTT; 0.6 µM colony formation) , PS-IX (AM114) is the recommended benchmark for comparative SAR studies within this chemotype. Newly synthesized chalcone analogs should be evaluated against AM114 as the reference standard to establish relative potency and selectivity improvements.

Low-Potency Proteasome Inhibition for Graded Dose-Response and Partial Inhibition Studies

With an IC₅₀ of approximately 1 µM against 20S proteasome chymotrypsin-like activity—approximately 1,600-fold less potent than bortezomib (Ki = 0.6 nM) [1]—PS-IX is well-suited for experimental protocols that require partial proteasome inhibition or a wide dynamic range of dose-response. This lower potency reduces the risk of immediate, complete proteasome shutdown, enabling more nuanced interrogation of ubiquitin-proteasome system dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proteasome inhibitor IX

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.